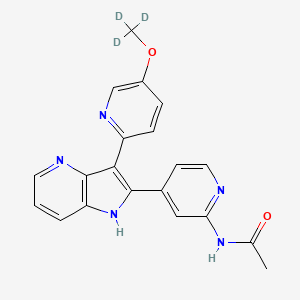
Thalidomide-O-C5-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-C5-NH2 is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to recruit cereblon, a protein involved in the ubiquitin-proteasome system, to selectively degrade target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C5-NH2 involves the conjugation of a thalidomide-based cereblon ligand with a linker. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general process involves:
Formation of the cereblon ligand: This step involves the synthesis of the thalidomide-based cereblon ligand.
Linker attachment: The cereblon ligand is then conjugated with a linker to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not widely published. the process likely involves large-scale synthesis using similar steps as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-C5-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Thalidomide-O-C5-NH2 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Thalidomide-O-C5-NH2 involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding recruits target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-NH-C5-NH2: Another PROTAC compound with a similar cereblon ligand and linker.
Thalidomide-O-C5-NH2 hydrochloride: A hydrochloride salt form of this compound with improved solubility and stability.
Uniqueness
This compound is unique due to its specific linker and cereblon ligand combination, which allows for selective degradation of target proteins. This makes it a valuable tool in PROTAC technology and targeted protein degradation research .
Propriétés
Formule moléculaire |
C18H21N3O5 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23/h4-6,12H,1-3,7-10,19H2,(H,20,22,23) |
Clé InChI |
XTDVDUSWFFNLSE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


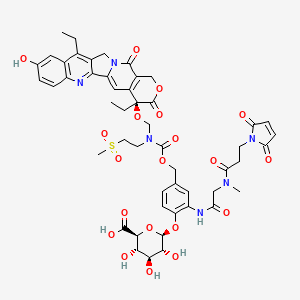
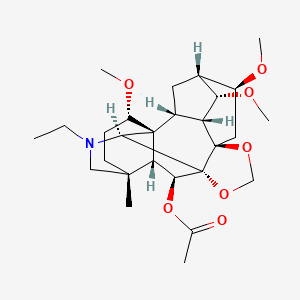



![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)

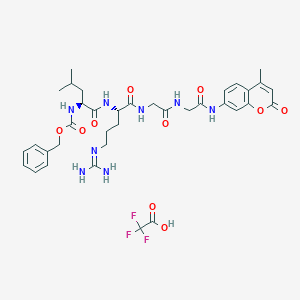

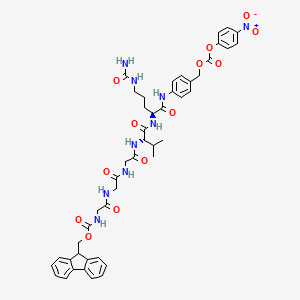
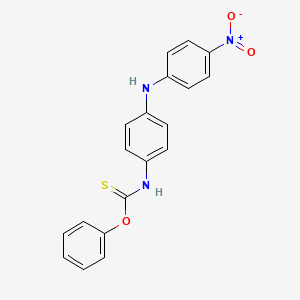
![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)
